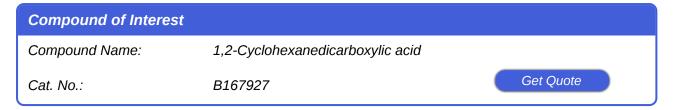




Validating the Crystal Structure of 1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the X-ray diffraction data validation for the cis and trans isomers of **1,2-cyclohexanedicarboxylic acid**. This information is crucial for understanding the three-dimensional structure of these molecules, which is fundamental for applications in drug design, material science, and chemical synthesis.

Summary of Crystallographic Data

The following tables summarize the key crystallographic data for the cis and trans isomers of **1,2-cyclohexanedicarboxylic acid**, facilitating a clear comparison of their structural parameters.

Table 1: Crystallographic Data for cis-1,2-Cyclohexanedicarboxylic Acid



Parameter	Value
Chemical Formula	C ₈ H ₁₂ O ₄
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.246
b (Å)	11.424
c (Å)	11.997
α (°)	64.08
β (°)	77.79
y (°)	82.76
Cell Volume (ų)	752.0
Z	2
R-factor	0.056

Table 2: Crystallographic Data for trans-**1,2-Cyclohexanedicarboxylic Acid** (Racemic and Enantiopure)



Parameter	Racemic (Room Temp.)	Enantiopure (+)-trans (Low Temp.)
Chemical Formula	C8H12O4	C ₈ H ₁₂ O ₄
Crystal System	Monoclinic	Monoclinic
Space Group	C2/c	C2
a (Å)	5.65(1)	5.585(1)
b (Å)	13.34(3)	13.840(3)
c (Å)	10.22(3)	10.035(2)
β (°)	97.2(2)	96.114(3)
Cell Volume (ų)	763.8	771.3(3)
Z	4	4
R-factor	-	0.042

Experimental Protocols

The determination of the crystal structures of **1,2-cyclohexanedicarboxylic acid** isomers involves a standardized workflow, from crystal growth to data analysis and validation.

Crystallization

Single crystals of both cis- and trans-**1,2-cyclohexanedicarboxylic acid** suitable for X-ray diffraction were grown from aqueous or ethanol solutions by slow evaporation. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

X-ray Data Collection

A single crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer head. For the low-temperature data collection of the (+)-trans isomer, a cryostream was used to maintain a temperature of 100(2) K. Data for the cis-isomer was collected at room temperature.

A four-circle automated diffractometer, such as a Bruker SMART APEX or a Picker model, is used to collect the diffraction data. Monochromatic X-rays, typically Copper K α (λ = 1.5418 Å)



or Molybdenum K α (λ = 0.71073 Å), are directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.

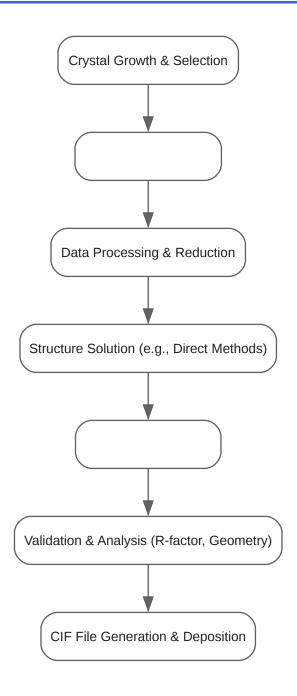
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods. This initial model is then refined using full-matrix least-squares on F². The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an R-factor that indicates the quality of the fit. For the cis-isomer, the structure was refined to a final R-factor of 0.056. The low-temperature structure of the (+)-trans-isomer was refined to an R-factor of 0.042.[1] The software used for structure solution and refinement includes programs like SHELXS97 and SHELXL97.[1]

Data Validation Workflow

The overall process for validating X-ray diffraction data can be visualized as a sequential workflow, ensuring the accuracy and reliability of the final crystal structure.





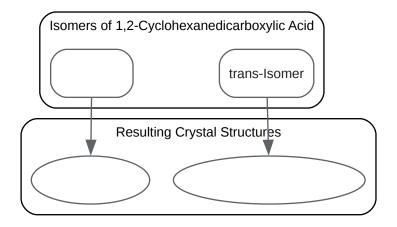
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Caption: Workflow for X-ray Diffraction Data Validation.

Isomer-Structure Relationship

The cis and trans isomers of **1,2-cyclohexanedicarboxylic acid** exhibit distinct crystallographic properties due to their different stereochemistry. This relationship dictates their packing in the solid state and results in different crystal systems and unit cell parameters.





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Caption: Isomerism and Resulting Crystal Structures.

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References

- 1. Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid PMC [pmc.ncbi.nlm.nih.gov]
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